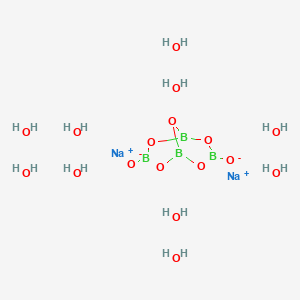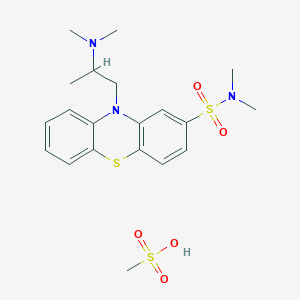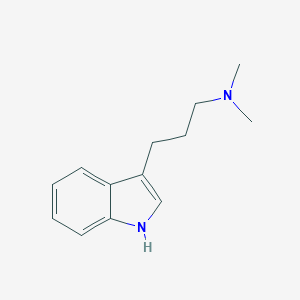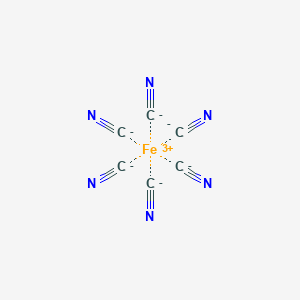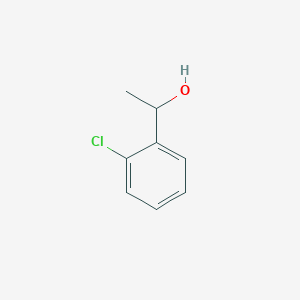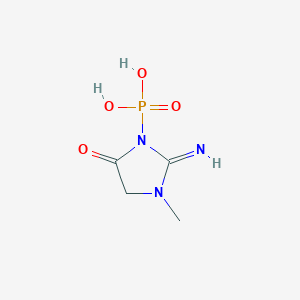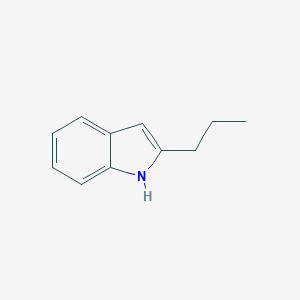
Tetraborato de sodio tetrahidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium metaborate tetrahydrate is a useful research compound. Its molecular formula is BH3NaO3 and its molecular weight is 84.83 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium metaborate tetrahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium metaborate tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium metaborate tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Captura y conversión de CO2
El tetraborato de sodio tetrahidratado se ha utilizado en un proceso novedoso para la captura de CO2 . Este proceso implica la carbonatación del tetraborato de sodio y la síntesis de productos químicos de alto valor a través del tetraborato de sodio y el dióxido de carbono (CO2) . La transformación del CO2, un gas de efecto invernadero, y el tetraborato de sodio, un subproducto de la reacción de hidrólisis del borohidruro de sodio (NaBH4), en productos químicos comerciales es bastante significativa para abordar los problemas del calentamiento global y promover una economía del hidrógeno .
Reducción electroquímica
El this compound se ha utilizado en la reducción electroquímica del borohidruro de sodio . Este proceso es uno de los métodos reportados para reciclar el tetraborato de sodio en borohidruro de sodio . El comportamiento electroquímico de los aniones borohidruro (BH4) y metaborato (BO2) en soluciones alcalinas es un aspecto clave de este proceso .
Industria textil
En la industria textil, el this compound se utiliza como aditivo y auxiliar de proceso . Ayuda a mejorar la calidad y durabilidad de los textiles.
Retardante de llama
Mecanismo De Acción
Target of Action
Sodium metaborate tetrahydrate (NaBO2·4H2O) is a chemical compound of sodium, boron, and oxygen . It primarily targets the chemical and metallurgy industries , where it is used in the production of commercial boron compounds . It is also incorporated in many proprietary water-treatment chemicals requiring pH control and corrosion inhibition .
Mode of Action
Sodium metaborate tetrahydrate is synthesized by the reaction of anhydrous borax (Na2O·2B2O3) with sodium hydroxide (NaOH) under specific conditions . The compound’s interaction with its targets results in a high degree of alkalinity and the crosslinking reaction of borate anions with polyhydroxy groups . This interaction enhances the flame-retardant properties of epoxy fireproof coatings and increases the viscosity, quicker tack, and better fluidity properties of starch and dextrin adhesives .
Biochemical Pathways
The biochemical pathways affected by sodium metaborate tetrahydrate are primarily related to its role as a boron source in the synthesis of NaBH4 . It also plays a crucial role in the carbonation of sodium metaborate, leading to the synthesis of high added value chemicals via NaBO2 and carbon dioxide (CO2) .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially impact its bioavailability. More research is needed to fully understand the ADME properties of sodium metaborate tetrahydrate.
Result of Action
The result of sodium metaborate tetrahydrate’s action is the production of anhydrous sodium metaborate (NaBO2), an industrially and technologically important boron compound . This compound is used in the chemical industry for the production of photographic and textile chemicals, detergents, cleansers, and adhesives . It is also used for the production of sodium perborate compounds (NaBO3·nH2O) as the main material .
Action Environment
The action of sodium metaborate tetrahydrate is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the synthesis of sodium metaborate tetrahydrate requires specific conditions at 90°C for 150 minutes . Additionally, the compound readily reacts with CO2 in air , which can influence its action, efficacy, and stability.
Safety and Hazards
Sodium metaborate tetrahydrate causes serious eye irritation and is suspected of damaging the unborn child . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Direcciones Futuras
Sodium metaborate tetrahydrate is a by-product of sodium borohydride (NaBH4) hydrolysis reaction to produce H2 . It has been studied for the carbonation of sodium metaborate and the synthesis of high added value chemicals via NaBO2 and carbon dioxide (CO2) . This transformation into commercial chemicals is quite important in order to provide a mutual benefit to global warming issue and hydrogen economy .
Análisis Bioquímico
Biochemical Properties
It is known that Sodium metaborate tetrahydrate can be converted to sodium borohydride by several methods, including the reaction with various reducing agents at high temperatures and pressure . Sodium borohydride is a reducing agent often used in biochemical reactions, suggesting that Sodium metaborate tetrahydrate may indirectly participate in biochemical reactions through its conversion to sodium borohydride.
Cellular Effects
Sodium metaborate tetrahydrate has been found to exhibit antibacterial activity against biofilm-forming pathogens . It was found to be effective against all pathogens tested, including meticillin-resistant Staphylococcus aureus . This suggests that Sodium metaborate tetrahydrate may influence cell function by exerting antibacterial effects.
Molecular Mechanism
Its conversion to sodium borohydride suggests that it may exert its effects at the molecular level through the reducing activity of sodium borohydride . Sodium borohydride is known to participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that Sodium metaborate tetrahydrate can be dehydrated under non-isothermal conditions . This suggests that the effects of Sodium metaborate tetrahydrate may change over time due to its conversion to other compounds.
Dosage Effects in Animal Models
There is currently limited information available on the effects of Sodium metaborate tetrahydrate at different dosages in animal models. It is known that the lethal dose (LD50) for rats is 2330 mg/kg , suggesting that high doses may have toxic or adverse effects.
Metabolic Pathways
Its conversion to sodium borohydride suggests that it may be involved in the metabolic pathways of sodium borohydride .
Transport and Distribution
Its solubility in water suggests that it may be transported and distributed within cells and tissues through aqueous solutions.
Subcellular Localization
Its solubility in water suggests that it may be localized in the cytoplasm or other aqueous compartments within cells.
Propiedades
| { "Design of the Synthesis Pathway": "Sodium metaborate tetrahydrate can be synthesized by reacting borax with sodium hydroxide in water followed by crystallization.", "Starting Materials": [ "Borax (sodium borate decahydrate)", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve borax in water", "Add sodium hydroxide to the borax solution", "Heat the mixture to 80-90°C and stir for 1-2 hours", "Cool the mixture and allow it to crystallize", "Filter the crystals and wash with cold water", "Dry the crystals to obtain sodium metaborate tetrahydrate" ] } | |
Número CAS |
10555-76-7 |
Fórmula molecular |
BH3NaO3 |
Peso molecular |
84.83 g/mol |
Nombre IUPAC |
sodium;oxido(oxo)borane;tetrahydrate |
InChI |
InChI=1S/BHO2.Na.H2O/c2-1-3;;/h2H;;1H2 |
Clave InChI |
HUPYUYIIPYKZNT-UHFFFAOYSA-N |
SMILES isomérico |
B(=O)[O-].O.O.O.O.[Na+] |
SMILES |
B(=O)[O-].O.O.O.O.[Na+] |
SMILES canónico |
B(=O)O.O.[Na] |
| 10555-76-7 | |
Pictogramas |
Irritant; Health Hazard |
Números CAS relacionados |
15293-77-3 |
Origen del producto |
United States |
Q1: What are the primary applications of sodium metaborate tetrahydrate in the oil and gas industry?
A1: Sodium metaborate tetrahydrate is being investigated for its potential to improve the transport of nanoparticles in carbonate reservoirs []. This is particularly relevant for applications like smart tracers, contrast agents, and enhanced oil recovery (EOR) agents []. The rationale behind its use stems from its ability to alter pH, potentially influencing the surface charge of both the porous media and nanoparticles, thereby affecting retention and transport properties [].
Q2: How does the pH of a solution containing sodium metaborate tetrahydrate affect the transport of FITC-dextran through carbonate media?
A2: Research suggests that increasing the pH of a solution using sodium metaborate tetrahydrate leads to a slight decrease in the retention of FITC-dextran within carbonate matrices []. This effect is thought to be related to changes in surface charge properties of the porous media as the pH shifts closer to its point of zero charge (PZC) []. Experiments using marble powder-packed columns showed improved recovery of FITC-dextran when sodium metaborate tetrahydrate was present, indicating enhanced transport [].
Q3: What is the chemical formula and molecular weight of sodium metaborate tetrahydrate?
A3: The chemical formula of sodium metaborate tetrahydrate is NaB(OH)4·2H2O []. Its molecular weight is 137.86 g/mol.
Q4: What are the different crystallographic characterization techniques used to study sodium metaborate tetrahydrate?
A4: Researchers commonly employ techniques like X-ray diffraction (XRD) to determine the crystal structure and Fourier transform infrared spectroscopy (FT-IR) to analyze the vibrational modes and functional groups present in the compound []. Scanning electron microscopy (SEM) can be used to visualize the morphology and size of the crystals [].
Q5: How does the solubility of sodium metaborate tetrahydrate change in the presence of other salts like sodium chloride (NaCl) and sodium sulfate (Na2SO4)?
A5: Studies on the ternary systems (NaCl + NaBO2 + H2O) and (Na2SO4 + NaBO2 + H2O) at 298.15 K reveal interesting solubility behavior []. The presence of NaCl leads to the formation of a double salt, teepleite (NaCl·NaBO2·2H2O), while the system with Na2SO4 shows no double salt formation []. These findings indicate that the solubility of sodium metaborate tetrahydrate can be influenced by the presence and nature of other salts in the solution.
Q6: Can sodium metaborate tetrahydrate be used to regenerate sodium borohydride (NaBH4)?
A6: Yes, research is exploring the direct hydrogen transformation of sodium metaborate tetrahydrate as a potential pathway for sodium borohydride regeneration []. This is a promising avenue for sustainable energy applications, as sodium borohydride is considered a potential hydrogen storage material.
Q7: How does ultrasonic irradiation affect the production of sodium metaborate tetrahydrate?
A7: Studies have investigated the use of ultrasonic irradiation during the synthesis of sodium metaborate tetrahydrate []. While specific details require further investigation, this approach highlights the potential for alternative synthesis methods to improve efficiency and potentially influence product characteristics.
Q8: Are there any known antibacterial properties associated with sodium metaborate tetrahydrate?
A8: Although not explored in depth within the provided research, a separate study suggests that boron compounds, in general, exhibit antibacterial activity against biofilm-forming pathogens []. Further research is needed to understand if sodium metaborate tetrahydrate shares these properties and to explore its potential in relevant applications.
Q9: What analytical techniques are used to study the dehydration kinetics of sodium metaborate tetrahydrate?
A9: Thermogravimetric analysis (TGA) is commonly employed to study the dehydration process of sodium metaborate tetrahydrate [, ]. This technique allows researchers to monitor the weight loss of the compound as a function of temperature, providing insights into the different stages of dehydration and the associated kinetic parameters like activation energy (Ea).
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


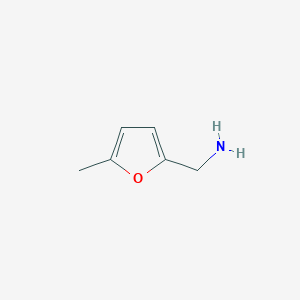

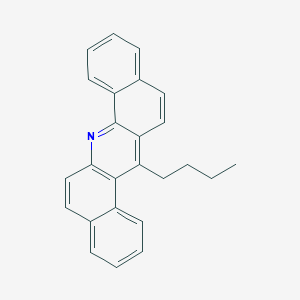
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)
